heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate
Description
Chemical Structure and Properties Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate (SM-102) is a branched ionizable lipid with a molecular formula of C₄₄H₈₇NO₅ and a molecular weight of 710.17 g/mol . Its structure features a hydroxyethylamino linker bridging two hydrophobic chains: a heptadecan-9-yl ester and a 6-oxo-6-(undecyloxy)hexyl group (Figure S1, ). The compound exhibits a predicted density of 0.925±0.06 g/cm³ and a high boiling point of 725.8±50.0 °C, consistent with its long alkyl chains .
Synthesis
SM-102 is synthesized via reductive amination:
Undecyl 6-oxohexanoate is prepared by oxidizing undecyl 6-hydroxyhexanoate with PCC (pyridinium chlorochromate) in CH₂Cl₂ (85% yield) .
The ketone intermediate undergoes reductive amination with ethanolamine and sodium triacetoxyborohydride (NaBH(OAc)₃), followed by purification via column chromatography, yielding SM-102 in 97% purity .
Applications SM-102 is a critical component of lipid nanoparticles (LNPs) for mRNA delivery, notably in COVID-19 vaccines (e.g., Moderna’s Spikevax®). Its ionizable tertiary amine facilitates endosomal escape, enabling efficient intracellular mRNA release .
Properties
Molecular Formula |
C43H85NO5 |
|---|---|
Molecular Weight |
696.1 g/mol |
IUPAC Name |
heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate |
InChI |
InChI=1S/C43H85NO5/c1-4-7-10-13-16-17-18-23-31-40-48-42(46)34-28-24-30-37-44(38-39-45)36-29-22-21-27-35-43(47)49-41(32-25-19-14-11-8-5-2)33-26-20-15-12-9-6-3/h41,45H,4-40H2,1-3H3 |
InChI Key |
YSXJCHNEZHHJJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CCCCCN(CCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
Preparation Methods
Alkylation Reaction for Amine Functionalization
The core synthetic step for SM-102 involves an alkylation reaction between a secondary amine and a lipid bromo ester. As described in Moderna’s patent, this step proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the bromoester. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or ethanol, with potassium carbonate (K₂CO₃) as a base to deprotonate the amine and facilitate nucleophilicity. For example:
Yields for this step range from 60% to 86%, depending on reaction time and temperature. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency under solvent-free conditions, reducing side reactions such as elimination.
Esterification and Side-Chain Modification
Prior to alkylation, the undecyloxyhexyl side chain is synthesized via esterification of 6-bromohexanoic acid with undecanol. This step employs acid catalysts (e.g., sulfuric acid) under reflux, achieving conversions >90%. The resulting bromoester is purified via fractional distillation to minimize impurities that could hinder subsequent alkylation.
High-Throughput and Green Chemistry Approaches
Thiol-Michael Addition for Rapid Synthesis
Recent advances utilize thiol-Michael addition reactions to streamline SM-102 production. In this method, a primary amine is first thiolated using Traut’s reagent (2-iminothiolane), followed by a thiol-Michael reaction with acrylate esters. This one-pot synthesis reduces reaction times to 1–2 hours, with yields exceeding 80%. Ethanol is favored as a green solvent, aligning with sustainable chemistry principles while maintaining compatibility with LNP formulation requirements.
Solvent-Free and Phase-Transfer Catalyzed Reactions
Optimized protocols eliminate organic solvents by employing molten reaction mixtures at 80–100°C. For instance, alkylation of the secondary amine with bromoester in the presence of TBAB achieves 79% yield within 15 minutes. This approach minimizes waste and simplifies purification, though it requires precise temperature control to prevent thermal degradation.
Reaction Optimization and Critical Parameters
Catalysts and Solvent Systems
| Parameter | Conventional Method | High-Throughput Method |
|---|---|---|
| Catalyst | K₂CO₃, TBAB | Traut’s reagent |
| Solvent | DMF, ethanol | Ethanol, solvent-free |
| Temperature (°C) | 60–80 | 25–40 |
| Yield (%) | 60–86 | 80–90 |
Base selection significantly impacts reaction efficiency. Potassium carbonate outperforms sodium hydroxide due to reduced saponification of ester intermediates. Ethanol enhances solubility of lipid precursors compared to acetone or acetonitrile.
Purification and Characterization
Post-synthesis purification involves silica gel chromatography to remove unreacted bromoester and amine byproducts. High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) confirms purity >97%, while nuclear magnetic resonance (NMR) spectroscopy validates structural integrity. Key characterization data include:
-
¹H NMR (400 MHz, CDCl₃): δ 4.15 (t, J = 6.8 Hz, 2H, COOCH₂), 3.60 (m, 4H, NHCH₂CH₂OH).
-
Mass Spectrometry: m/z 710.17 [M+H]⁺, consistent with the molecular formula C₄₄H₈₇NO₅.
Challenges and Industrial-Scale Production
Patent Restrictions and Process Validation
SM-102 synthesis is protected under multiple patents, necessitating licensing for commercial production. Process validation requires stringent quality control, including residual solvent analysis (e.g., ethanol <5,000 ppm) and endotoxin testing (<0.5 EU/mg) .
Chemical Reactions Analysis
Key Chemical Reactions
Heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate (SM-102) participates in several critical chemical reactions due to its ionizable lipid structure and functional groups.
Hydrolysis
-
Reaction Type : Acidic or basic hydrolysis
-
Conditions : pH-dependent (acidic or basic environments)
-
Outcome : Cleavage of ester bonds, leading to degradation of the lipid nanoparticle structure.
-
Implications : Affects stability in physiological conditions, influencing drug delivery efficiency.
Amidation
-
Reaction Type : Amine-carboxylic acid coupling
-
Conditions : Esterification with coupling agents (e.g., carbodiimides)
-
Outcome : Formation of stable amide bonds, critical for lipid nanoparticle assembly.
-
Role : Enhances structural integrity and payload encapsulation in mRNA vaccines.
Oxidation
-
Reaction Type : Oxidative degradation
-
Conditions : Exposure to oxygen or reactive oxygen species
-
Outcome : Generation of reactive intermediates (e.g., carbonyl compounds)
-
Impact : Compromises nanoparticle stability and payload protection.
Table 1: Key Reactions of SM-102
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Hydrolysis | Acidic/basic pH | Ester bond cleavage |
| Amidation | Coupling agents (e.g., EDC) | Stable amide bond formation |
| Oxidation | Oxygen exposure | Reactive intermediate generation |
Structural Analysis
SM-102’s molecular structure dictates its reactivity:
Key Structural Features :
-
Hydrophobic Tail : Heptadecanoyl chain (C17) for lipid nanoparticle formation.
-
Polar Head Group : Amine and hydroxyl groups for pH-dependent ionization.
-
Ester Linkage : Labile site for hydrolysis under physiological conditions.
Stability and Degradation
-
Storage Requirements : Optimal stability at -20°C to prevent hydrolysis.
-
Degradation Pathways :
-
pH-Dependent Hydrolysis : Rate increases under acidic/basic conditions.
-
Oxidative Stress : Accelerates lipid peroxidation, compromising nanoparticle integrity.
-
Biological Implications
SM-102’s reactivity directly impacts its role in mRNA vaccine delivery:
-
Endosomal Escape : pH-dependent ionization facilitates membrane disruption.
-
Payload Protection : Structural stability ensures encapsulated mRNA integrity.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Delivery Systems
- Lipid Nanoparticles : Heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate is primarily studied for its ability to form lipid nanoparticles that encapsulate nucleotides and other therapeutic agents. This property facilitates improved cellular uptake and bioavailability, making it valuable in vaccine formulations and gene therapy.
- Vaccine Development : The compound has been utilized in developing lipid-based vaccines, where its amphiphilic nature aids in the formation of stable emulsions that can effectively deliver antigens to the immune system.
2. Gene Therapy
- The compound's ability to interact favorably with nucleic acids enhances its effectiveness as a carrier in gene therapy applications. Its design allows for targeted delivery of genetic material into cells, which is essential for the success of various gene-editing technologies .
Biochemical Interactions
This compound exhibits significant biological activity due to its lipid-based structure. The interactions it facilitates are primarily driven by hydrophobic forces and electrostatic interactions from its charged amino group. These characteristics enhance its effectiveness as a drug carrier, allowing for improved targeting and release profiles .
Case Studies and Research Findings
Numerous studies have highlighted the efficacy of this compound in various applications:
- Vaccine Formulation : Research indicates that lipid nanoparticles formed using this compound significantly improve the immune response when used as a delivery system for mRNA vaccines .
- Gene Delivery Systems : Studies demonstrate that the compound effectively facilitates the delivery of plasmid DNA into cells, showing promise in therapeutic applications targeting genetic disorders .
- Anticancer Applications : Investigations into the compound's ability to enhance the delivery of chemotherapeutic agents have shown improved efficacy in cancer treatment protocols through targeted delivery mechanisms .
Mechanism of Action
The compound exerts its effects through its ability to form lipid nanoparticles. At physiological pH, it remains neutral, reducing interactions with anionic membranes of blood cells. In an acidic environment, it becomes protonated, forming cone-shaped ion pairs that drive the transition from a bilayer to an inverted hexagon phase. This phase promotes endosomal escape and the release of mRNA into the cytosol. The compound is then metabolized through ester hydrolysis, and the remaining aliphatic head group is eliminated via biliary and renal clearance .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
Notes on Nomenclature: The compound name provided in the query, "heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate," may contain a chain-length discrepancy.
Membrane Interaction and Efficacy
- SM-102 vs. ALC-0315 : Both exhibit strong membrane penetration due to saturated alkyl chains. ALC-0315 binds more tightly to phospholipid bilayers (e.g., POPC) owing to its dual ester groups and hydroxybutyl linker, enhancing LNP stability .
- SM-102 vs. DLin-MC3-DMA: DLin-MC3-DMA, a linoleic acid-derived lipid, shows weaker membrane integration due to unsaturated chains, limiting its utility in high-temperature formulations .
Performance in LNPs
Biological Activity
Heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate, also known as SM-102, is a synthetic lipid compound that has garnered attention for its potential applications in drug delivery systems, particularly in the context of mRNA vaccines and gene therapy. This article explores its biological activity, synthesis, interactions with biomolecules, and relevant case studies.
Chemical Structure and Properties
SM-102 has a complex amphiphilic structure characterized by a long hydrophobic heptadecane chain and a hydrophilic head group containing a hydroxyethyl moiety and an amino group. Its molecular formula is , with a molar mass of approximately 710.17 g/mol. The structural features contribute to its ability to form lipid nanoparticles, which enhance the delivery of therapeutic agents into cells.
Biological Activity
The biological activity of SM-102 is primarily linked to its role as a cationic lipid in lipid nanoparticle formulations. Key aspects include:
- Enhanced Cellular Uptake : SM-102 facilitates the encapsulation of nucleotides (e.g., mRNA) within lipid nanoparticles, significantly improving cellular uptake and bioavailability. Studies indicate that lipid nanoparticles containing SM-102 exhibit high transfection efficiency with minimal cytotoxicity.
- Interactions with Biomolecules : The compound interacts favorably with various biomolecules, including proteins and nucleic acids. These interactions are driven by hydrophobic forces and electrostatic interactions due to its charged amino group, enhancing its effectiveness as a delivery vehicle .
Synthesis
The synthesis of SM-102 involves several steps that require precise control over reaction conditions to achieve high yields and purity. The process typically includes:
- Formation of the Heptadecanoyl Group : This step involves the reaction of heptadecanoic acid with appropriate amines.
- Introduction of Hydroxyethyl Moiety : A hydroxyethyl group is introduced through alkylation reactions.
- Coupling with Undecyloxyhexyl Side Chain : This step enhances the compound's amphiphilic properties.
Each synthesis step is critical for optimizing the compound's characteristics for drug delivery applications .
Applications
SM-102's unique properties make it suitable for various applications:
- Vaccine Formulations : It is primarily used in mRNA vaccine formulations due to its ability to form stable lipid nanoparticles that protect mRNA from degradation while facilitating cellular uptake.
- Gene Therapy : The compound shows promise in gene therapy applications by improving the delivery efficiency of genetic material into target cells.
Case Studies
Several studies have highlighted the efficacy of SM-102 in clinical settings:
- mRNA Vaccine Development : A clinical trial demonstrated that lipid nanoparticles containing SM-102 effectively delivered mRNA encoding for viral proteins, eliciting robust immune responses in participants.
- Gene Delivery Systems : Research showed that SM-102-based formulations achieved higher transfection rates compared to traditional delivery methods, demonstrating its potential in therapeutic gene delivery.
Comparative Analysis
The following table compares SM-102 with similar compounds in terms of structure and biological activity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| SM-102 | C44H87NO5 | Ionizable amino lipid; used in mRNA vaccines |
| Octanoyl-DL-alpha-tocopherol | C22H38O3 | Antioxidant properties; vitamin E structure |
| Dodecylamine | C12H27N | Shorter alkyl chain; used as surfactant |
SM-102 stands out due to its specific design for enhanced drug delivery through lipid nanoparticle formation, making it particularly valuable in modern therapeutic applications.
Q & A
Q. Q1: What are the key synthetic strategies for preparing heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate, and how can reaction intermediates be optimized for yield?
Methodological Answer: The synthesis involves multi-step reactions, including amidation, esterification, and hydroxylation. For example:
Amidation : React 6-oxo-6-undecoxyhexylamine with 2-hydroxyethylamine to form the branched amine intermediate. Control reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side products .
Esterification : Couple the intermediate with heptadecan-9-yl heptanoate using carbodiimide-based coupling agents (e.g., DCC/DMAP). Monitor reaction progress via thin-layer chromatography (TLC) and optimize molar ratios (e.g., 1:1.2 for amine:ester) .
Purification : Use column chromatography with silica gel (hexane:ethyl acetate gradients) or preparative HPLC for high-purity isolates (>98%). Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. Q2: How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- FT-IR : Confirm ester (C=O stretch ~1730 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹) functional groups.
- NMR : Analyze ¹H NMR for characteristic peaks (e.g., heptadecan-9-yl methylene protons at δ 1.2–1.4 ppm; hydroxyethyl protons at δ 3.5–3.7 ppm).
- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 711.17) and fragmentation patterns .
Advanced Research Questions
Q. Q3: What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?
Methodological Answer: Adopt a split-plot design to evaluate stability:
- Factors : pH (3–9), temperature (4°C, 25°C, 40°C), and time (0–30 days).
- Response Variables : Degradation products (HPLC), ester hydrolysis rates (titration), and structural changes (FT-IR).
- Replicates : Use triplicate samples per condition. Include control groups (e.g., inert atmosphere) to isolate oxidative degradation .
Data Analysis : Apply ANOVA to identify significant interactions. Use Arrhenius plots to model temperature-dependent degradation kinetics .
Q. Q4: How can researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer: Discrepancies may arise from solvent polarity or impurities. Follow a systematic approach:
Solvent Screening : Test solubility in 10+ solvents (e.g., DMSO, chloroform, ethanol) via gravimetric analysis.
Purity Verification : Re-purify the compound using preparative HPLC and re-test solubility.
Thermodynamic Modeling : Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility. Cross-reference with experimental data .
Example Table :
| Solvent | Solubility (mg/mL) | Purity (%) | Method |
|---|---|---|---|
| DMSO | 45.2 ± 2.1 | 99.5 | Gravimetric |
| Chloroform | 12.8 ± 1.3 | 98.7 | UV-Vis (λ = 280 nm) |
Q. Q5: What computational methods are effective for predicting the compound’s interaction with lipid bilayers in drug delivery systems?
Methodological Answer: Use molecular dynamics (MD) simulations :
Force Field Selection : Apply all-atom force fields (e.g., CHARMM36) for lipid membranes and the compound.
System Setup : Embed the compound in a POPC bilayer; solvate with TIP3P water.
Analysis : Calculate parameters like insertion depth, hydrogen bonding with phospholipids, and diffusion coefficients. Validate with experimental data (e.g., fluorescence quenching assays) .
Methodological Challenges
Q. Q6: How should researchers address low reproducibility in synthesizing this compound across labs?
Methodological Answer: Standardize protocols and document critical parameters:
- Reagent Quality : Use anhydrous solvents (verified via Karl Fischer titration) and high-purity starting materials (>99%).
- Reaction Monitoring : Implement in-situ IR or Raman spectroscopy to track intermediate formation.
- Inter-Lab Collaboration : Share raw data (e.g., NMR spectra, chromatograms) via open-access repositories to identify variability sources .
Q. Q7: What strategies mitigate environmental risks during disposal of this compound?
Methodological Answer: Follow green chemistry principles :
- Degradation Studies : Expose the compound to UV light (254 nm) and analyze breakdown products via GC-MS.
- Waste Treatment : Use activated carbon filtration or enzymatic digestion (e.g., lipases for ester bond cleavage).
- Regulatory Compliance : Align with ECHA guidelines for persistent organic pollutants (e.g., assess bioaccumulation potential via logP calculations) .
Data Reporting Standards
Q. Q8: How should researchers report contradictory spectral data (e.g., NMR vs. MS) for this compound?
Methodological Answer: Adopt IUPAC guidelines :
Transparency : Disclose all raw data (e.g., NMR integrals, MS spectra) in supplementary materials.
Error Analysis : Calculate confidence intervals for spectral assignments (e.g., ±0.05 ppm for NMR shifts).
Cross-Validation : Compare with reference databases (e.g., NIST Chemistry WebBook for GC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
